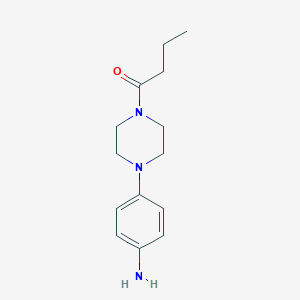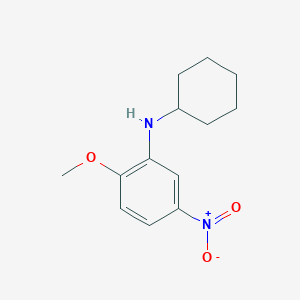![molecular formula C21H23NO3 B5799221 methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a synthetic compound that belongs to the family of benzoates and is commonly used in laboratory experiments to study its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate is not fully understood. However, studies have shown that methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate has also been shown to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate. One area of research is the development of new drugs based on the structure of methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate. Another area of research is the investigation of the mechanism of action of methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate, particularly its interaction with COX-2. Additionally, further studies are needed to determine the potential applications of methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate in other fields, such as material science and agriculture.
In conclusion, methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high purity and stability make it an ideal compound for lab experiments, and its anti-inflammatory and anti-cancer properties make it a promising lead compound for drug discovery. Further research is needed to fully understand the mechanism of action of methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate and to explore its potential applications in other fields.
Synthesemethoden
Methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate can be synthesized through a multi-step reaction process that involves the condensation of 4-tert-butylphenylacetic acid with 2-aminobenzoic acid, followed by esterification with methanol and acylation with acryloyl chloride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate has been shown to exhibit anti-inflammatory and anti-cancer properties. In drug discovery, methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate has been used as a lead compound for the development of new drugs. In material science, methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate has been used as a monomer for the synthesis of polymers and as a crosslinking agent for the preparation of hydrogels.
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)16-12-9-15(10-13-16)11-14-19(23)22-18-8-6-5-7-17(18)20(24)25-4/h5-14H,1-4H3,(H,22,23)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZDOJJVNAOSHB-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)
![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)




![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)
